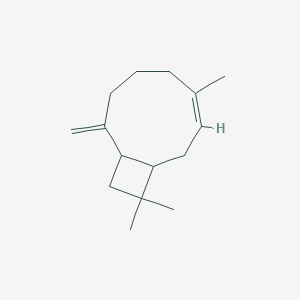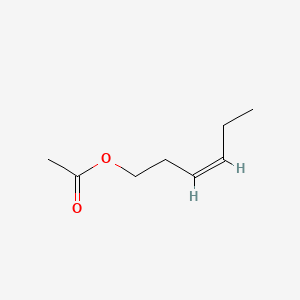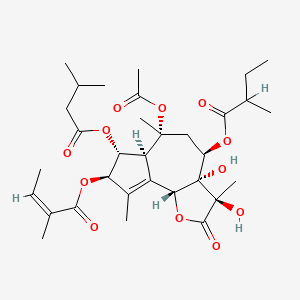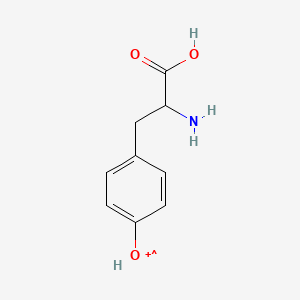
Cucurbitacin Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cucurbitacin Q is a cucurbitacin.
Aplicaciones Científicas De Investigación
Anticancer Activity
Cucurbitacin Q has been identified as one of the active components in the cucurbitacin family, exhibiting significant anticancer activity. It works through various mechanisms like antiproliferation, inhibition of migration and invasion, proapoptosis, and promoting cell cycle arrest. It impacts signaling pathways crucial in cancer cell apoptosis and survival, such as JAK-STAT3, Wnt, PI3K/Akt, and MAPK pathways. This compound has shown potential when used in combination with other chemotherapeutic drugs, enhancing their anticancer effects (Cai et al., 2015).
Targeting Estrogen Receptors in Breast Cancer
Specifically, this compound has been noted for its ability to target estrogen receptors, particularly in breast cancer research. It inhibits tumor progression by blocking the STAT3 pathway, a significant factor in the development of breast cancer (Kumar, 2022).
Application in Lung Cancer Therapy
Research has also highlighted the use of this compound in lung cancer therapy. Its potential tumor-killing activities and the modulation of molecular signaling pathways provide a strong basis for its use as a mainline chemotherapy agent in lung cancer treatment (Liu et al., 2021).
Effects on Inflammatory and Bone Diseases
Apart from cancer, this compound also shows promise in treating inflammatory and bone diseases. It has been found to reduce inflammation and bone damage in models of arthritis, indicating its potential as an anti-inflammatory agent (Escandell et al., 2007).
Pharmacological Potential in Various Diseases
The diverse range of cucurbitacins, including this compound, highlights their pharmacological potential. They have been recognized for their efficacy in various diseases, indicating their role as important lead molecules for future medicinal research (Kaushik et al., 2015).
Propiedades
| 51868-64-5 | |
Fórmula molecular |
C32H48O8 |
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2R,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 |
Clave InChI |
LMJMTWXDWFWZHV-CWJYERATSA-N |
SMILES isomérico |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
SMILES canónico |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Sinónimos |
cucurbitacin Q NSC 135075 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


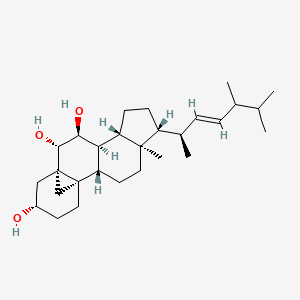

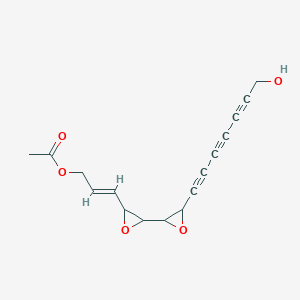
![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
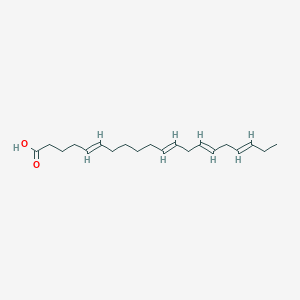
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)
